molecular formula C16H15N5O3 B2723504 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-66-9

3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2723504
CAS RN: 2034206-66-9
M. Wt: 325.328
InChI Key: OZQOIZGYNJWIEQ-UHFFFAOYSA-N
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Description

The compound “3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions .

Scientific Research Applications

Role in Corrosion Inhibition Studies

Aryl pyrazole pyridine derivatives, similar to the compound of interest, have been studied for their corrosion inhibition effects. For example, derivatives like 3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile have shown significant inhibition activities against copper corrosion in hydrochloric acid systems, as evidenced through electrochemical impedance spectroscopy and other methods (Sudheer & Quraishi, 2015).

Application in Antimicrobial Activity

Pyrrolidine-3-carbonitrile derivatives, which are structurally related to the queried compound, have been synthesized and evaluated for antimicrobial activity. These structures were derived from the reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, showing potential in antimicrobial applications (El-Mansy, Boulos, & Mohram, 2018).

Use in Devices and Spectroscopy

Pyrazolo[4,3-b] pyridine derivatives, including those containing methoxy and hydroxy phenyl groups, have been synthesized and characterized for their potential in device applications. Thermal analysis and spectral measurements of these compounds have shown their suitability in creating devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).

Structural Analysis via X-ray Crystallography

The crystal structure of similar compounds, like 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b] pyridine-3-carbonitrile, has been determined using X-ray diffraction data. This analysis aids in understanding the structural properties of these nitriles and their potential applications in various fields (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have various biological activities .

Future Directions

Future research could involve further exploration of the medicinal properties of pyrrolidine derivatives . This could include the design and synthesis of new compounds, as well as studies on their biological activity.

properties

IUPAC Name

3-[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-14-3-2-11(9-20-14)16(22)21-7-4-12(10-21)24-15-13(8-17)18-5-6-19-15/h2-3,5-6,9,12H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQOIZGYNJWIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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